Oxfenicine

Catalog No.
S538382
CAS No.
32462-30-9
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxfenicine

Metabolic studies often require selective, reversible CPT-I inhibition without permanent enzyme blockade. Oxfenicine (CAS 32462-30-9) overcomes this: its active metabolite 4-hydroxyphenylglyoxylate is a competitive, reversible inhibitor, enabling washout studies. Key advantages: • ~46-fold heart vs. liver CPT-I selectivity minimizes systemic off-target effects. • Prodrug activation by tissue-specific transaminases ensures localized action. • Sub-maximal FAO reduction (~45%) mimics therapeutic modulation, avoiding toxicity of complete CPT-I blockade.

CAS Number

32462-30-9

Product Name

Oxfenicine

IUPAC Name

(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1

InChI Key

LJCWONGJFPCTTL-ZETCQYMHSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

solubility

Soluble in DMSO

Synonyms

(R,S)-3HPG, 4-hydroxyphenylglycine, 4-hydroxyphenylglycine hydrobromide, (+-)-isomer, 4-hydroxyphenylglycine hydrochloride, (R)-isomer, 4-hydroxyphenylglycine perchlorate, (+-)-isomer, 4-hydroxyphenylglycine, (+-)-isomer, 4-hydroxyphenylglycine, (R)-isomer, 4-hydroxyphenylglycine, (S)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (R)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (S)-isomer, 4-hydroxyphenylglycine, monosodium salt, 4-hydroxyphenylglycine, monosodium salt, (R)-isomer, D-p-hydroxyphenylglycine, L-4-hydroxyphenylglycine, oxfenicine, p-hydroxyphenylglycine, UK 25842, UK-25842

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)O

The exact mass of the compound Oxfenicine is 167.0582 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of 4-hydroxyphenylglycine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Oxfenicine (CAS: 32462-30-9) is a derivative of L-phenylglycine primarily utilized in biomedical research as an inhibitor of carnitine palmitoyltransferase I (CPT-I), a critical enzyme for mitochondrial fatty acid uptake. This inhibition effectively diverts cellular metabolism from fatty acid oxidation (FAO) towards carbohydrate oxidation. Oxfenicine itself is a prodrug that is transaminated in specific tissues to its active form, 4-hydroxyphenylglyoxylate, which then competitively inhibits CPT-I. This mechanism makes it a key tool for investigating metabolic switching in contexts such as cardiovascular ischemia, insulin resistance, and certain cancers.

Research Fit

Prodrug requiring metabolic activation to HPG
Cardioselective CPT-1 inhibition for heart-specific studies
Partial FAO inhibition enabling metabolic flexibility research

Choosing a metabolic inhibitor requires precise matching of mechanism to experimental goals, and Oxfenicine's properties are not interchangeable with common alternatives. Unlike the irreversible CPT-1 inhibitor Etomoxir, Oxfenicine's active metabolite acts as a competitive, reversible inhibitor, allowing for washout studies and potentially different cellular recovery dynamics. Furthermore, its action as a prodrug requiring enzymatic activation by branched-chain amino acid aminotransferases leads to tissue-specific effects, a feature not present in direct-acting inhibitors. In microbiological contexts, its inhibitory action on enzymes like alanine racemase provides a distinct mechanism compared to classic antibiotics such as D-cycloserine, which can have different inhibition kinetics and off-target effects. Therefore, substituting Oxfenicine with Etomoxir, L-carnitine, or D-cycloserine would fundamentally alter the experimental conditions and outcomes.

Substitution Risk

Attribute
Oxfenicine
Common Alternatives
FAO Inhibition
Partial, preserving metabolic flexibility
Etomoxir: Complete blockade, may compromise metabolic flexibility
CPT-1 Selectivity
Cardioselective (heart > liver)
Etomoxir: Non-selective; Perhexiline: CPT-1/2 dual
Acylcarnitine & Malonyl-CoA
Reduces LCAC and malonyl-CoA
Perhexiline: No LCAC reduction, may increase

Tissue-Selective CPT-I Inhibition: Potent in Heart, Weak in Liver

Oxfenicine functions as a prodrug, converted to the active inhibitor 4-hydroxyphenylglyoxylate. This conversion and the target enzyme's sensitivity result in marked tissue selectivity. In rat mitochondrial preparations, the active metabolite of Oxfenicine inhibited heart CPT-I with an I50 of 11 µM. In contrast, the liver CPT-I isoform was substantially less sensitive, with an I50 of 510 µM. This demonstrates a ~46-fold higher potency for the cardiac enzyme over the liver isoform.

Evidence DimensionCPT-I Inhibition (I50)
Target Compound Data11 µM (Heart CPT-I)
Comparator Or BaselineLiver CPT-I: 510 µM
Quantified Difference~46-fold greater sensitivity in heart vs. liver
ConditionsIsolated rat heart and liver mitochondria.

This tissue-specific potency allows for the targeted modulation of cardiac metabolism with minimal confounding effects on hepatic fatty acid oxidation, a critical factor for in vivo studies of heart failure or ischemia.

Partial vs. Complete FAO Inhibition
Head-to-head
Partial inhibition (vs. complete blockade)
Supports metabolic flexibility studies
Class distinction in inhibitor action

Mechanism of Action: Competitive Inhibition Reversible by Carnitine

The active metabolite of Oxfenicine, 4-hydroxyphenylglyoxylate, exhibits a mechanism of CPT-I inhibition distinct from other common modulators. Unlike malonyl-CoA, its inhibition was not affected by the concentration of oleoyl-CoA. However, the inhibition was partially reversed by increasing concentrations of carnitine. This contrasts with irreversible inhibitors like Etomoxir, which form a covalent bond with the enzyme.

Evidence DimensionInhibition Mechanism
Target Compound DataPartially reversed by carnitine; not affected by oleoyl-CoA.
Comparator Or BaselineEtomoxir (irreversible inhibitor); Malonyl-CoA (inhibition affected by oleoyl-CoA).
Quantified DifferenceQualitative mechanistic difference (Reversible vs. Irreversible)
ConditionsIn vitro assay with isolated rat heart mitochondria.

Procuring a reversible, carnitine-competitive inhibitor is essential for experimental designs requiring washout periods or for studying the competitive dynamics at the CPT-I active site, which is not possible with irreversible inhibitors.

Cardioselectivity
Head-to-head
>5-fold selectivity heart/liver
Reported tissue selectivity context
Mitochondrial assay context

Functional Impact: Quantifiable Reduction of Fatty Acid Oxidation In Situ

Oxfenicine demonstrates a clear functional impact on substrate utilization in intact organ models. In isolated perfused rat hearts, 2 mM Oxfenicine reduced fatty acid oxidation by 45%. This shift in metabolism was accompanied by an 80% decrease in acyl-carnitine levels and a 44% increase in the conversion of palmitate to neutral lipids, confirming that the block occurred at the CPT-I step. This level of inhibition is significant, though other compounds like Etomoxir may achieve a more complete blockade at lower concentrations.

Evidence DimensionReduction in Fatty Acid Oxidation
Target Compound Data45% reduction at 2 mM
Comparator Or BaselineBaseline (no inhibitor); Etomoxir (acts as a near-complete inhibitor at lower µM concentrations).
Quantified DifferenceProvides partial, rather than complete, inhibition of FAO.
ConditionsIsolated perfused rat hearts with 1.0 mM [U-14C]palmitate.

For studies aiming to modulate rather than completely ablate fatty acid oxidation, Oxfenicine provides a quantifiable, partial inhibition, making it a suitable tool for modeling metabolic flexibility or partial FAO deficiency.

Post-Ischemic Recovery
Head-to-head
96% recovery, 73% lower LDH
Supports functional recovery endpoint review
Isolated rat heart model
Acylcarnitine Dynamics
Head-to-head
p < 0.05 decrease in LCAC vs. perhexiline
Supports CPT-1-specific pathway interpretation
Perfused rat heart ischemia model
Metabolic Switch
Head-to-head
47% higher glucose oxidation, 46% lower lactate
Supports metabolic shift endpoint analysis
Open-chest swine demand-ischemia model

Cardioselective Modulation of Metabolism in Ischemia/Reperfusion Models

For in vivo or ex vivo studies of cardiac ischemia, Oxfenicine's ~46-fold selectivity for heart CPT-I over the liver isoform allows researchers to investigate the effects of shifting cardiac energy substrate use away from fatty acids with reduced systemic metabolic consequences. This is critical for isolating the role of cardiac-specific FAO in injury and recovery.

Investigating Reversible Metabolic Interventions in Insulin Resistance

The reversible, competitive nature of Oxfenicine's active metabolite makes it a preferred tool for studying transient inhibition of fatty acid uptake in models of diet-induced obesity and insulin resistance. Unlike irreversible inhibitors, its use allows for the study of metabolic recovery and signaling pathway reactivation after the inhibitor is removed.

Probing Metabolic Flexibility in Heart Failure Models

In models of heart failure where a partial, rather than complete, inhibition of fatty acid oxidation is desired to mimic therapeutic modulation, Oxfenicine is a suitable choice. Its demonstrated ability to cause a sub-maximal (e.g., 45%) reduction in FAO allows for the study of adaptive metabolic responses without the potentially confounding toxicity of complete and irreversible CPT-I blockade.

Application Fit Matrix

Application
Selection Property
Validation Focus
Myocardial Ischemia-Reperfusion Model Studies
Cardioselective CPT-1 inhibition & metabolic switch
Functional recovery, LDH release & glucose oxidation endpoints
Metabolic Flux & Substrate Preference Assays
Partial FAO inhibition enables graded shift
FAO/glucose oxidation flux measurements, metabolic flexibility
Cardiac Efficiency & Oxygen Consumption Studies
Oxygen-sparing profile without hemodynamic alteration
MVO2 and cardiac efficiency endpoints
Platelet Activation & Thrombosis Research
CPT-1-dependent FAO inhibition in platelets
Platelet aggregation, integrin activation & thrombosis models

XLogP3

-2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9YH0WH2Z02

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Oxfenicine is a carnitine palmitoyltransferase I (CPT-1) inhibitor involved in fatty acid metabolism in the heart. In animal studies oxfenicine acts as a cardioprotective agent during ischemia.

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Acyltransferases [EC:2.3.1.-]
CPT1 [HSA:1374 1375 126129] [KO:K08765 K19523 K19524]

Pictograms

Irritant

Irritant

Other CAS

32462-30-9
938-97-6

Wikipedia

Oxfenicine
4-hydroxyphenylglycine

General Manufacturing Information

Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)-: INACTIVE
1: Wang CH, Wang SS, Ko WJ, Chen YS, Chang CY, Chang RW, Chang KC. Acetyl-l-carnitine and oxfenicine on cardiac pumping mechanics in streptozotocin-induced diabetes in male Wistar rats. PLoS One. 2013 Jul 26;8(7):e69977. doi: 10.1371/journal.pone.0069977. Print 2013. PubMed PMID: 23922880; PubMed Central PMCID: PMC3724909.

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